bpV(pic)

Insulin Signaling Metabolic Disease Adipocyte Biology

Researchers requiring robust PTEN inhibition with minimal off-target activity often face potency and selectivity limitations with generic phosphatase inhibitors. bpV(pic) directly addresses this with a 31 nM IC50 against PTEN-over 400-fold selectivity versus PTPβ-and 23-fold greater insulin-mimetic potency than vanadate. Bulk stock, ≥95% purity, and verified lot-to-lot consistency ensure reproducible PI3K/Akt pathway activation in metabolic and oncology assays. • IC50: 31 nM (PTEN) vs. 12.7 µM (PTPβ) and 61 µM (PTP-1β) • 23× more potent insulin-mimetic than vanadate (EC50 0.06 mM vs. 1.4 mM) • ≥95% purity; desiccated -20°C storage; ambient/blue-ice global shipping

Molecular Formula C6H8K2NO9V-3
Molecular Weight 367.266
CAS No. 148556-27-8
Cat. No. B592979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebpV(pic)
CAS148556-27-8
SynonymsBisperoxovanadium(pic)
Molecular FormulaC6H8K2NO9V-3
Molecular Weight367.266
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+]
InChIInChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1
InChIKeyPEYZFTZGLJFPRG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bpV(pic) PTEN Inhibitor Overview


bpV(pic) (potassium bisperoxo(pyridine-2-carboxylato)oxovanadate(V)) is a bisperoxovanadium (bpV) compound that functions as a protein tyrosine phosphatase (PTP) inhibitor with notable selectivity for the lipid phosphatase PTEN (phosphatase and tensin homolog) . It exhibits an IC50 of 31 nM for PTEN, compared to 12.7 µM for PTPβ and 61 µM for PTP-1β, establishing a selectivity window of over 400-fold for its primary target . Beyond PTEN inhibition, bpV(pic) acts as an insulin mimetic, activating insulin receptor kinase (IRK) and stimulating metabolic pathways in cell-based assays .

Why bpV(pic) Is Irreplaceable


Substituting bpV(pic) with generic vanadate salts, such as ortho-vanadate, or other PTP inhibitors like bpV(phen) or VO-OHpic, is not recommended due to profound differences in potency, selectivity, and cellular stability. For instance, bpV(pic) demonstrates a 23-fold higher potency in enhancing insulin binding compared to vanadate (EC50 0.06 mM vs. 1.4 mM) [1]. Furthermore, its selectivity profile for PTEN over PTPβ and PTP-1β is distinct from other bpV analogs . Critically, the reducing cellular environment, particularly the presence of glutathione, significantly attenuates the activity of bisperoxovanadate compounds, a factor that varies among analogs and directly impacts experimental outcomes [2].

bpV(pic) Key Comparisons


Insulin-Mimetic Potency Over Vanadate

In a head-to-head comparison in rat adipocytes, bpV(pic) demonstrated significantly higher potency and efficacy as an insulin mimetic than vanadate. bpV(pic) increased 125I-insulin binding approximately 4-fold with an EC50 of 0.06 ± 0.01 mM. In contrast, vanadate increased binding only ~2-fold with an EC50 of 1.4 ± 0.2 mM, representing a 23-fold lower potency [1].

Insulin Signaling Metabolic Disease Adipocyte Biology

G-6-Pase Inhibition vs. bpV(phen)

A comparative study on pig microsomal glucose-6-phosphatase (G-6-Pase) revealed that bpV(pic) is a more potent competitive inhibitor than bpV(phen). The Ki value for bpV(pic) was determined to be 0.42 µM in intact microsomes, compared to 0.96 µM for bpV(phen), making bpV(pic) over 2-fold more potent [1]. This potency advantage was maintained in detergent-disrupted microsomes (Ki of 0.21 µM vs. 0.50 µM). For context, ortho-vanadate exhibited a Ki of 20.3 µM.

Glucose Metabolism Diabetes Research Hepatic Function

Redox-Dependent PTEN Inhibition

A multi-inhibitor evaluation by Spinelli et al. (2015) assessed four PTEN inhibitors: bpV(pic), bpV(phen), VO-OHpic, and SF1670. The study highlighted a critical limitation for bisperoxovanadate compounds: their inhibition of PTEN is poor in the presence of reducing agents like glutathione [1]. While the study did not provide head-to-head quantitative data for this specific parameter, it establishes a class-level inference that the cellular redox environment significantly impacts the efficacy of vanadate-based inhibitors (bpV(pic), bpV(phen), VO-OHpic) compared to non-vanadate alternatives like SF1670.

Cellular Assay Development Redox Biology PTEN Pharmacology

PTEN Inhibition Potency vs. SF1670

Cross-study comparison of published IC50 values reveals a significant difference in potency against PTEN. bpV(pic) is reported to have an IC50 of 31 nM for PTEN , whereas SF1670, a structurally distinct PTEN inhibitor, has a reported IC50 of 2 µM . This represents an approximate 64-fold higher potency for bpV(pic) in enzymatic assays.

PTEN Signaling Cancer Biology Kinase Inhibitor Comparison

PTEN Selectivity Over PTPβ

Comparison of selectivity profiles indicates that bpV(pic) exhibits greater discrimination between PTEN and the off-target phosphatase PTPβ than its analog bpV(HOpic). For bpV(pic), the IC50 for PTEN is 31 nM versus 12.7 µM for PTPβ, a 410-fold selectivity . In contrast, bpV(HOpic) has an IC50 of 14 nM for PTEN and 4.9 µM for PTPβ, a 350-fold selectivity . While bpV(HOpic) is slightly more potent against PTEN, bpV(pic) demonstrates a larger selectivity window against PTPβ.

Selectivity Profiling PTP Inhibition Off-Target Analysis

bpV(pic) Application Scenarios


Insulin Signaling and Diabetes Research

Leverage the 23-fold higher potency of bpV(pic) over vanadate in enhancing insulin binding (EC50 0.06 mM vs. 1.4 mM) and its 2.3-fold greater inhibition of G-6-Pase compared to bpV(phen) for studies on hepatic glucose output and insulin sensitivity [REFS-1, REFS-2]. Its superior potency allows for lower working concentrations, minimizing potential off-target effects in metabolic assays.

PTEN-Mediated Pathway Analysis

Utilize bpV(pic) for experiments requiring robust PTEN inhibition with a high degree of selectivity over PTPβ (410-fold). The 64-fold higher potency compared to SF1670 (31 nM vs. 2000 nM IC50) makes it a more economical and potent choice for activating the PI3K/Akt pathway in cell-based assays .

Comparative Pharmacology and Off-Target Studies

When designing experiments to differentiate PTEN-dependent from PTEN-independent effects, employ bpV(pic) alongside bpV(phen) or VO-OHpic. The 60% larger selectivity window of bpV(pic) over PTPβ compared to bpV(HOpic) provides a useful tool for profiling selectivity-related outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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